

# RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RBN-2397**

Cat. No.: **B2742868**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**RBN-2397** is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway.<sup>[1]</sup> In a variety of solid tumors, PARP7 is overexpressed and acts to suppress innate anti-tumor immunity.<sup>[2]</sup> **RBN-2397** reverses this immunosuppression by inhibiting the catalytic activity of PARP7, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent induction of type I IFN signaling.<sup>[3][4]</sup> This whitepaper provides a comprehensive technical overview of **RBN-2397**, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity.

## Introduction: The Role of PARP7 and TBK1 in Cancer Immunology

The innate immune system plays a critical role in tumor surveillance and elimination. A key pathway in this process is the cGAS-STING pathway, which detects the presence of cytosolic DNA, a common feature of cancer cells, and initiates a signaling cascade that results in the production of type I interferons.<sup>[5]</sup> TBK1 is a crucial kinase in this pathway, responsible for phosphorylating and activating the transcription factor IRF3, which in turn drives the expression of type I IFNs.<sup>[5][6]</sup>

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of this pathway.<sup>[7]</sup> It directly interacts with and inhibits TBK1, thereby suppressing the type I IFN response and allowing tumors to evade immune detection.<sup>[3][4]</sup> The expression of PARP7 is often amplified in various cancers, making it an attractive therapeutic target.<sup>[8]</sup> **RBN-2397** was developed as a potent and selective inhibitor of PARP7 to restore this critical anti-tumor immune response.<sup>[1][9]</sup>

## Mechanism of Action of RBN-2397

**RBN-2397** is an orally active, NAD<sup>+</sup> competitive inhibitor of PARP7.<sup>[10][11]</sup> By binding to the NAD<sup>+</sup>-binding site of PARP7, **RBN-2397** blocks its mono-ADP-ribosylation (MARylation) activity.<sup>[9]</sup> This inhibition prevents PARP7 from suppressing TBK1, leading to the activation of the TBK1-IRF3 signaling axis and the subsequent production of type I interferons.<sup>[3][4]</sup> The restoration of type I IFN signaling has two major anti-tumor effects:

- Direct Cancer Cell Effects: The induction of type I IFNs can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.<sup>[12]</sup>
- Immune-Mediated Effects: Type I IFNs promote the recruitment and activation of various immune cells, including cytotoxic T lymphocytes, into the tumor microenvironment, leading to a robust anti-tumor immune response.<sup>[9][13]</sup>

[Click to download full resolution via product page](#)

## Preclinical and Clinical Data

The efficacy of **RBN-2397** has been evaluated in a range of preclinical models and early-phase clinical trials.

## Preclinical Activity

**RBN-2397** has demonstrated potent and selective inhibition of PARP7 in biochemical and cellular assays.

| Parameter                 | Value          | Cell Line/Model             | Reference                                 |
|---------------------------|----------------|-----------------------------|-------------------------------------------|
| IC50 (PARP7)              | <3 nM          | Biochemical Assay           | <a href="#">[10]</a> <a href="#">[11]</a> |
| Kd (PARP7)                | <0.001 $\mu$ M | Binding Assay               | <a href="#">[10]</a> <a href="#">[11]</a> |
| EC50 (MARylation)         | 1 nM           | Cellular Biochemical Assay  | <a href="#">[11]</a>                      |
| IC50 (Cell Proliferation) | 20 nM          | NCI-H1373 Lung Cancer Cells | <a href="#">[11]</a>                      |

In vivo studies have shown that oral administration of **RBN-2397** leads to significant anti-tumor activity.

| Model                | Dosing                  | Outcome                                                                           | Reference                                 |
|----------------------|-------------------------|-----------------------------------------------------------------------------------|-------------------------------------------|
| NCI-H1373 Xenografts | 3-100 mg/kg, once daily | Complete tumor regressions at 100 mg/kg                                           | <a href="#">[10]</a> <a href="#">[11]</a> |
| CT26 Syngeneic Model | 3-100 mg/kg, once daily | Durable complete responses and induction of tumor-specific adaptive immune memory | <a href="#">[11]</a>                      |

## Clinical Trial Data

A first-in-human Phase 1 study (NCT04053673) evaluated the safety and preliminary efficacy of **RBN-2397** in patients with advanced solid tumors.[\[14\]](#)[\[15\]](#)

| Trial Phase | Patient Population    | Recommended Phase 2 Dose | Key Findings                                                                                                                                                                                           | Reference            |
|-------------|-----------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Phase 1     | Advanced Solid Tumors | 200 mg twice daily       | Well-tolerated safety profile; Preliminary anti-tumor activity observed, including partial responses in breast and head and neck squamous cell carcinoma. <a href="#">[14]</a><br><a href="#">[16]</a> | <a href="#">[14]</a> |

Further clinical development is ongoing, including studies of **RBN-2397** in combination with immune checkpoint inhibitors like pembrolizumab (NCT05127590).[\[17\]](#)

## Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, the principles of the key assays used to characterize **RBN-2397** are described below.

### PARP7 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP7 *in vitro*. A common method involves measuring the incorporation of biotinylated NAD<sup>+</sup> onto a histone substrate. The signal is detected using a streptavidin-conjugated reporter.

[Click to download full resolution via product page](#)

### Cellular MARylation Assay

This assay measures the inhibition of PARP7-mediated mono-ADP-ribosylation in a cellular context. Cells overexpressing PARP7 are treated with the inhibitor, and the level of protein

MARYlation is assessed, often by Western blot using an antibody specific for mono-ADP-ribose.

## STAT1 Phosphorylation Assay

To assess the activation of the type I IFN pathway, the phosphorylation of STAT1 (a downstream target) is measured. Cancer cells are treated with **RBN-2397**, and phosphorylated STAT1 levels are quantified by Western blot or flow cytometry using a phospho-specific antibody.[\[11\]](#)

## In Vivo Xenograft Studies

Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with **RBN-2397** or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

## Conclusion

**RBN-2397** represents a novel and promising therapeutic strategy for the treatment of solid tumors. By inhibiting PARP7, **RBN-2397** effectively removes a key brake on the innate immune system, leading to the activation of TBK1 and the restoration of a potent type I interferon-mediated anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy. Ongoing clinical trials will further elucidate the therapeutic potential of **RBN-2397**, both as a monotherapy and in combination with other immunotherapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP7 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 6. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Abstract 1836: RBN-2397, a novel, potent, and selective PARP7 inhibitor, induces tumor-intrinsic type I interferon responses and adaptive immunity in patient tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2742868#rbn-2397-and-its-regulation-of-tbk1-activity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)